N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is a synthetic small molecule characterized by a spirocyclic triazaspiro[4.5]decane core linked to a benzodioxole moiety via an acetamide bridge. The ethyl substitution at position 3 of the triazaspiro ring and the dioxo groups at positions 2 and 4 confer distinct electronic and steric properties, making this compound a candidate for pharmacological studies, particularly in neurological or metabolic disorders.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-2-22-16(24)18(20-17(22)25)5-7-21(8-6-18)10-15(23)19-12-3-4-13-14(9-12)27-11-26-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,19,23)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKWYCOWIFTPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Triazaspirodecane Core: This step involves the reaction of ethylamine with cyclic ketones and urea under controlled conditions to form the spiro linkage.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the triazaspirodecane core using acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions may target the carbonyl groups in the triazaspirodecane structure, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced amides.
Substitution: Formation of substituted acetamides and other derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Drug Development:
Medicine
Therapeutic Agents: The compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activity.
Diagnostic Tools: Potential use in diagnostic imaging or as a biomarker.
Industry
Polymer Synthesis: The compound may be used in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the triazaspirodecane structure may form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural motifs with several analogues, including:
N~1~-(1,3-Benzodioxol-5-ylmethyl)-2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS 923698-92-4)
- Structural Differences :
- Triazaspiro vs. Diazaspiro Core : The target compound features a 1,3,8-triazaspiro ring, while the analogue has a 1,3-diazaspiro system.
- Substituents : The analogue substitutes a methyl group at position 8 of the spiro ring, whereas the target compound has an ethyl group at position 3.
- Physicochemical Properties :
- Solubility : The analogue exhibits a water solubility of 6.1 µg/mL at pH 7.4, suggesting moderate hydrophilicity .
- Molecular Weight : The analogue (C₁₉H₂₃N₃O₅, MW 373.4 g/mol) is lighter than the target compound (estimated C₂₀H₂₃N₃O₅, MW ~397.4 g/mol), likely due to the absence of a nitrogen atom in the spiro core.
C20H18N4O2S Derivatives (from Brazilian Journal of Pharmaceutical Sciences, 2015)
- Functional Group Variance :
- The derivative includes a thiazole ring and sulfur atom, absent in the target compound.
- Mass spectrometry data (EIMS: m/z 380, 378) indicates stability under fragmentation, contrasting with the acetamide-linked spiro systems .
Comparative Data Table
Research Findings and Implications
- Structural Rigidity : The triazaspiro core likely imposes greater conformational restriction than the diazaspiro system, which could enhance target selectivity in receptor binding .
- Metabolic Stability : The absence of sulfur in the target compound (vs. the C20H18N4O2S derivative) may reduce susceptibility to oxidative metabolism, extending half-life .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented by the formula . It features a benzodioxole moiety, which is known for its diverse biological activities. The presence of the triazaspirodecane structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 405.45 g/mol |
| Chemical Formula | C21H25N3O5 |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that derivatives exhibited IC50 values ranging from 26 to 65 µM against different cancer types, indicating their potential as chemotherapeutic agents .
Antidiabetic Effects
The antidiabetic activity of benzodioxole derivatives has also been investigated. One study reported that a related compound significantly inhibited α-amylase, an enzyme involved in carbohydrate digestion. The IC50 value was found to be 0.68 µM, suggesting strong inhibitory activity . This inhibition could lead to reduced postprandial glucose levels, making it a candidate for managing diabetes.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes like α-amylase and topoisomerases.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptotic pathways in tumor cells.
Case Studies
- Study on Anticancer Activity : A study conducted on various benzodioxole derivatives showed that certain compounds had comparable potency to established chemotherapeutics like cisplatin . This reinforces the need for further exploration of these compounds in cancer treatment.
- Diabetes Management Research : In vivo studies using streptozotocin-induced diabetic mice demonstrated that treatment with related benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses . This highlights the potential of these compounds in diabetes management.
Q & A
Q. What are the key synthetic routes for constructing the spirocyclic core of this compound?
The synthesis typically involves cyclization reactions to form the 1,3,8-triazaspiro[4.5]decane scaffold, followed by functionalization. For example:
- Step 1 : Cyclization of ethylenediamine derivatives with carbonyl compounds under acidic or basic conditions to form the spirocyclic ring .
- Step 2 : Introduction of the ethyl group at position 3 via alkylation using ethyl halides or Mitsunobu reactions .
- Step 3 : Coupling the spirocyclic intermediate with the benzodioxol-5-yl acetamide moiety via nucleophilic substitution or amide bond formation . Critical factors: Solvent choice (e.g., dichloromethane for SN2 reactions), temperature control (0–25°C for alkylation), and catalysts (e.g., Pd/C for hydrogenation) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- HPLC : To assess purity (>95% required for pharmacological studies) using C18 columns and gradient elution with acetonitrile/water .
- NMR (1H/13C) : Confirms the spirocyclic structure (e.g., δ 4.5–5.0 ppm for benzodioxole protons) and acetamide carbonyl signals (δ 165–170 ppm) .
- HRMS : Validates molecular formula (e.g., C₂₀H₂₂N₄O₅) with <2 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ethanol or THF to reduce side reactions during cyclization .
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Ullmann-type couplings; the latter may improve efficiency in aryl-amide bond formation .
- Flow Chemistry : Continuous flow reactors enhance reproducibility in multi-step syntheses by minimizing intermediate isolation steps .
Q. What structural modifications could enhance this compound’s binding affinity to neurological targets?
- Substitution at Position 3 : Replacing the ethyl group with bulkier substituents (e.g., isopropyl) may improve hydrophobic interactions with GABA receptors, as seen in structurally related anticonvulsants .
- Benzodioxole Modifications : Fluorination at the benzodioxole ring (e.g., 5-F substitution) could enhance blood-brain barrier permeability .
- Spirocyclic Core Rigidity : Introducing fused rings (e.g., pyrimidoindole) may reduce conformational flexibility and increase target selectivity .
Q. What strategies validate this compound’s biological activity in enzyme inhibition assays?
- Kinetic Studies : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (Ki) against target enzymes like HDAC or COX-2 .
- Docking Simulations : Perform in silico modeling with AutoDock Vina to predict binding modes to active sites (e.g., COX-2 PDB: 5KIR) .
- Metabolic Stability : Assess liver microsome stability (e.g., rat/human) to identify susceptibility to CYP450-mediated degradation .
Data Contradictions and Resolutions
- Synthetic Route Variability : suggests Mitsunobu reactions for alkylation, while prefers SN2 mechanisms. Resolution: Mitsunobu is superior for sterically hindered substrates .
- Biological Target Conflicts : Some studies (e.g., ) highlight anticonvulsant activity, while others () emphasize anti-inflammatory targets. Resolution: Perform target-agnostic phenotypic screening to clarify primary mechanisms .
Comparative Structural Analysis
| Similar Compound | Key Structural Differences | Impact on Activity |
|---|---|---|
| N-(benzodioxol-5-yl)-2-((thienopyrimidinyl)thio)acetamide | Replaces triazaspiro with thienopyrimidine | Reduced sp3 character lowers BBB penetration |
| 8-Ethyl-3-phenyl-triazaspiro | Phenyl vs. benzodioxole acetamide | Enhanced COX-2 inhibition (IC₅₀ = 12 nM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
